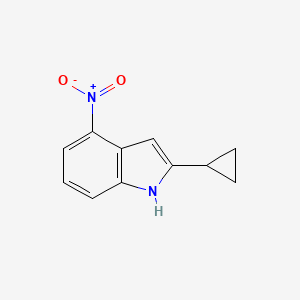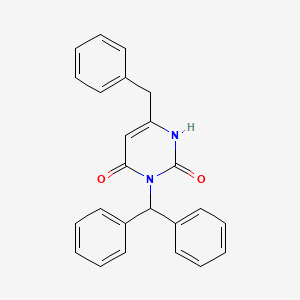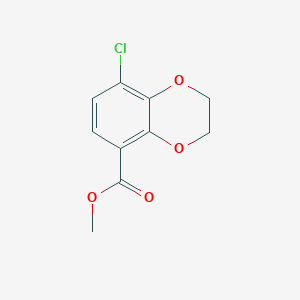
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is an organic compound with the molecular formula C22H18O10 It is a derivative of anthracene, characterized by the presence of four carboxylate groups and two hydroxyl groups on the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate typically involves the esterification of 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
Tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate involves its interaction with various molecular targets. The hydroxyl groups on the anthracene core can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
9,10-Dihydroxy-2,3,6,7-anthracenetetracarboxylic acid: The parent compound from which tetramethyl 9,10-dihydroxy-2,3,6,7-anthracenetetracarboxylate is derived.
Tetramethyl anthracene-2,3,6,7-tetracarboxylate: A similar compound lacking the hydroxyl groups.
Comparison: this compound is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, while the carboxylate groups facilitate coordination with metal ions.
Properties
CAS No. |
681458-92-4 |
|---|---|
Molecular Formula |
C22H18O10 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
tetramethyl 9,10-dihydroxyanthracene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C22H18O10/c1-29-19(25)13-5-9-10(6-14(13)20(26)30-2)18(24)12-8-16(22(28)32-4)15(21(27)31-3)7-11(12)17(9)23/h5-8,23-24H,1-4H3 |
InChI Key |
PDJVGYLJLNUKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1C(=O)OC)O)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
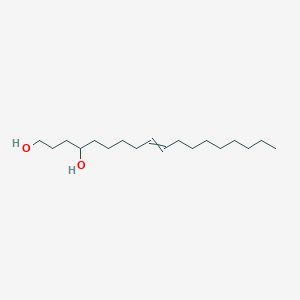

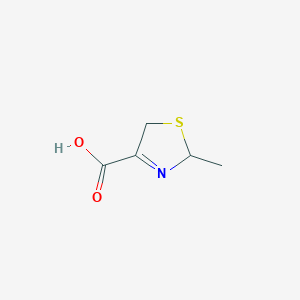
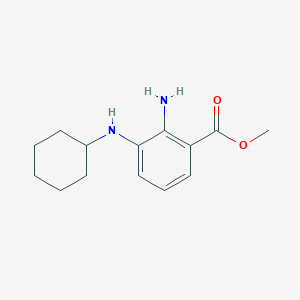
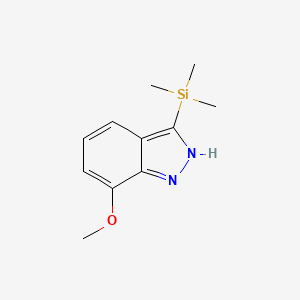
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
